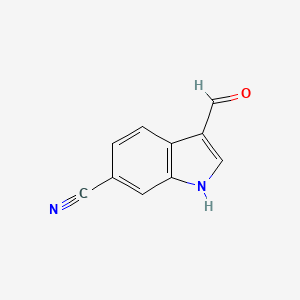

3-formyl-1H-indole-6-carbonitrile

概要

説明

3-formyl-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C10H6N2O . It is used as a reactant for the synthesis of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators, for enantioselective preparation of antifungal agents, and for the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 .

Molecular Structure Analysis

The molecular structure of 3-formyl-1H-indole-6-carbonitrile consists of a 1H-indole ring attached to a formyl group at the 3rd position and a carbonitrile group at the 6th position .Physical And Chemical Properties Analysis

3-formyl-1H-indole-6-carbonitrile is a compound with a molecular weight of 170.167 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 429.6±25.0 °C at 760 mmHg, and a melting point of 248-253ºC . The compound is also characterized by a flash point of 213.6±23.2 °C .科学的研究の応用

Synthesis of Biologically Active Molecules

3-formyl-1H-indole-6-carbonitrile: serves as a precursor in the synthesis of a wide range of biologically active molecules. Its structure is conducive to multicomponent reactions (MCRs), which are sustainable and efficient methods for creating complex molecules with potential pharmaceutical applications .

Anticancer Applications

This compound is used in the synthesis of tryptophan dioxygenase inhibitors, which have been identified as potential anticancer immunomodulators. By inhibiting this enzyme, it’s possible to interfere with the metabolism of tryptophan, which is often upregulated in cancer cells .

Antifungal Agent Synthesis

The indole derivative is a reactant in the enantioselective preparation of antifungal agents. These agents can be tailored to target specific fungal pathogens, offering a route to new treatments for fungal infections .

Alzheimer’s Disease Research

It is also involved in the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1, an enzyme linked to the development of Alzheimer’s disease. Inhibitors of BACE-1 can reduce the production of amyloid-beta peptides, a hallmark of Alzheimer’s .

Antibiotic and Antimicrobial Activity

Indole derivatives, including 3-formyl-1H-indole-6-carbonitrile , have shown antibiotic and antimicrobial properties. They can be engineered to disrupt bacterial cell walls or interfere with essential bacterial enzymes .

Anti-inflammatory and Antioxidant Properties

These compounds exhibit anti-inflammatory and antioxidant activities, making them candidates for the treatment of chronic inflammatory diseases and conditions caused by oxidative stress .

Antiviral and Anti-HIV Potential

Research has indicated that indole derivatives can be effective against a variety of viruses, including HIV. They may work by inhibiting viral entry into cells or interfering with viral replication .

Antidiabetic and Antihyperglycemic Effects

Indole-based compounds have been explored for their antidiabetic and antihyperglycemic effects, offering potential new avenues for the treatment of diabetes and related metabolic disorders .

Safety and Hazards

3-formyl-1H-indole-6-carbonitrile is classified as harmful by inhalation, in contact with skin, and if swallowed. It may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

作用機序

Target of Action

3-Formyl-1H-indole-6-carbonitrile is a derivative of indole, a heterocyclic compound that is a key player in the synthesis of diverse heterocyclic frameworks . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 3-formyl-1H-indole-6-carbonitrile may also interact with various targets.

Mode of Action

Given the biological activities of indole derivatives, it can be inferred that this compound may interact with its targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of the compound.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-formyl-1H-indole-6-carbonitrile may affect multiple biochemical pathways.

Pharmacokinetics

One source suggests that the compound has high gastrointestinal absorption , which could impact its bioavailability.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels. The exact nature of these effects would depend on the compound’s specific targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, certain compounds need to be stored in specific conditions to maintain their stability . .

特性

IUPAC Name |

3-formyl-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNWLZZKKCXGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444285 | |

| Record name | 3-formyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-formyl-1H-indole-6-carbonitrile | |

CAS RN |

83783-33-9 | |

| Record name | 3-formyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

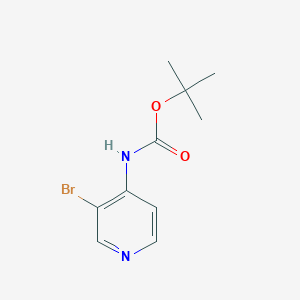

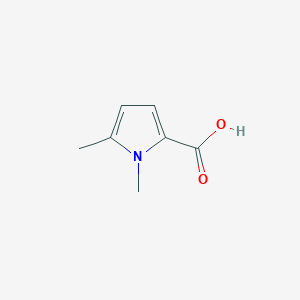

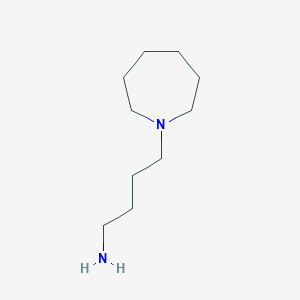

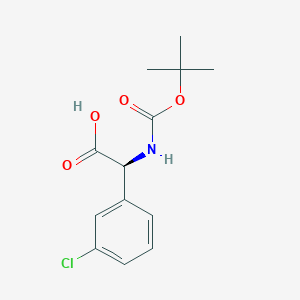

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)

![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)